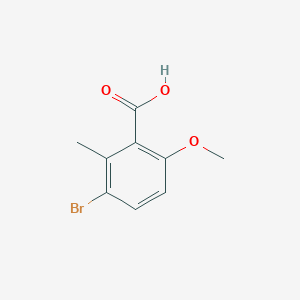

3-Bromo-6-methoxy-2-methylbenzoic acid

Description

The exact mass of the compound 3-Bromo-6-methoxy-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-6-methoxy-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methoxy-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXLGCIJEFUSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904722 | |

| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220901-25-7 | |

| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220901-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220901257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-6-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB2BC5D9TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis & Process Chemistry of Benzophenone Fungicides: Metrafenone and Pyriofenone

Content Type: Technical Whitepaper Audience: Process Chemists, Agrochemical Researchers, and CMC Leads Version: 1.0

Executive Summary & Mechanism of Action

Benzophenone fungicides, specifically Metrafenone and Pyriofenone , represent a critical class of agrochemicals (FRAC Code 50) used primarily for the control of powdery mildew (Blumeria graminis, Erysiphe necator) in cereals and viticulture. Unlike demethylation inhibitors (DMIs) or strobilurins, these compounds possess a unique mode of action: they disrupt the actin cytoskeleton .

Mechanism of Action (MoA): These compounds do not inhibit respiration or ergosterol synthesis. Instead, they interfere with the proper formation of the apical actin cap in fungal hyphae. This disruption halts polarized growth, prevents hyphal tip extension, and inhibits sporulation.

Structural Homology

Both molecules share a "diaryl ketone" scaffold where one aryl ring is consistently a 2,3,4-trimethoxy-6-methylphenyl moiety. The differentiation lies in the second ring:

-

Metrafenone: A substituted bromobenzene ring.

-

Pyriofenone: A substituted chloropyridine ring.

This guide details the industrial synthesis of the shared building block and the divergent pathways for the specific heteroaromatic precursors.

The Universal Building Block: 3,4,5-Trimethoxytoluene (TMT)

The economic viability of both fungicides hinges on the efficient synthesis of 1,2,3-trimethoxy-5-methylbenzene (also known as 3,4,5-trimethoxytoluene). While gallic acid reduction is possible, the industrial standard utilizes

Industrial Synthesis Protocol

Pathway:

Step 1: Bromination

-

Reagents:

-Cresol, Br -

Process: Controlled addition of bromine at

C to prevent side-chain bromination. -

Intermediate: 2,6-Dibromo-4-methylphenol (often referred to as 3,5-dibromo-

-cresol).

Step 2: Methoxylation (The Critical Step)

-

Reagents: NaOMe (3.5 eq), CuI or CuCl catalyst (0.05 eq), DMF or MeOH/Toluene cosolvent.

-

Conditions: High temperature (

C+), often under pressure if using MeOH. -

Mechanism: Ullmann-type copper-catalyzed nucleophilic aromatic substitution.

-

Intermediate: 2,6-Dimethoxy-4-methylphenol.

Step 3: Methylation

-

Reagents: Dimethyl sulfate (DMS) or Dimethyl carbonate (DMC), K

CO -

Outcome: 3,4,5-Trimethoxytoluene.

Quantitative Data: TMT Synthesis

| Parameter | Value | Notes |

| Yield (Overall) | 65 - 75% | Based on |

| Purity Target | >98.5% | Critical to avoid isomeric impurities in final coupling. |

| Key Impurity | 2,3,5-Trimethoxytoluene | Result of under-bromination or migration. |

| Physical State | White Solid / Oil | MP: 25-27°C (often handled as melt). |

Metrafenone: Synthesis & Process Logic

Target Molecule: (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

Retrosynthetic Analysis

The molecule is disconnected at the carbonyl junction. The most robust bond formation is a Friedel-Crafts Acylation using the electron-rich TMT and a substituted benzoyl chloride.

Caption: Retrosynthetic disconnection of Metrafenone revealing the convergent assembly.

Synthesis of the Acid Chloride Precursor

The challenge is the "Left-Hand Side" (LHS): 3-bromo-6-methoxy-2-methylbenzoic acid .

Route: 3-Nitro-

-

Oxidation: 3-Nitro-

-xylene is oxidized (dilute HNO -

Reduction: Hydrogenation (Pd/C, H

) yields 2-amino-6-methylbenzoic acid.[3] -

Sandmeyer/Hydrolysis: Diazotization (NaNO

/H -

Methylation: O-methylation using DMS/NaOH gives 2-methoxy-6-methylbenzoic acid .

-

Bromination: Electrophilic bromination occurs para to the methyl group (ortho to methoxy), yielding the target 3-bromo-6-methoxy-2-methylbenzoic acid .

Final Coupling (Friedel-Crafts)

-

Activation: The acid is converted to the acid chloride using Thionyl Chloride (SOCl

) and catalytic DMF. -

Acylation:

-

Solvent: Dichloromethane or Chlorobenzene.

-

Catalyst: AlCl

(1.1 eq). -

Temperature: 0°C

RT. -

Quench: Ice water pour.

-

Purification: Recrystallization from Methanol/Isopropanol.

-

Pyriofenone: Synthesis & Process Logic

Target Molecule: (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

Retrosynthetic Analysis

Similar to Metrafenone, the TMT block is conserved. The complexity lies in the substituted nicotinic acid derivative.

Caption: Retrosynthetic breakdown of Pyriofenone focusing on the pyridine core.

Synthesis of the Pyridine Precursor

Target: Methyl 2-chloro-4-methylnicotinate . The most scalable route avoids expensive pyridine starting materials, building the ring from acyclic precursors.

Protocol: The Enaminone-Nitrile Route

-

Condensation: Reaction of (E)-4-(dimethylamino)-3-buten-2-one with malononitrile (or cyanoacetamide) in the presence of base.

-

Cyclization/Chlorination: The intermediate is treated with POCl

/PCl -

Hydrolysis & Esterification:

-

Acid hydrolysis (H

SO -

Esterification (MeOH/H

) yields Methyl 2-chloro-4-methylnicotinate .

-

-

Methoxylation (Optional Variation): Some routes introduce the methoxy group via S

Ar on the 2-chloro position before coupling, but typically the 2-methoxy group is installed after the Friedel-Crafts or via a specific 2-methoxy pyridine precursor to avoid demethylation by AlCl-

Note: For Pyriofenone, the final structure has a 2-methoxy group.[5] If AlCl

is used for coupling, the methoxy group must be robust or introduced later. A common variant uses the 2-chloro analog for coupling, followed by methoxylation.

-

Final Coupling & Functionalization

-

Saponification: Methyl ester is hydrolyzed to the free acid.

-

Acid Chloride Formation: SOCl

. -

Friedel-Crafts: Reaction with TMT / AlCl

. -

Final S

Ar: If the 2-position is still chlorinated, reaction with NaOMe replaces the chlorine with the required methoxy group. Caution: This step requires careful control to avoid attacking the benzophenone carbonyl.

Process Challenges & Safety

Regioselectivity in Friedel-Crafts

The TMT molecule is highly electron-rich.

-

Risk: Acylation can occur at the position ortho to the methyl group (desired) or ortho to a methoxy group.

-

Control: The steric bulk of the trimethoxy motif and the directing effect of the methyl group generally favor the desired position, but temperature control (<5°C during addition) is vital to maximize the kinetic product.

Demethylation Side Reactions

AlCl

-

Mitigation: Use stoichiometric AlCl

(avoid large excess) and keep reaction times short. Alternative catalysts like FeCl

Safety: Nitration & Chlorination

-

Nitro-xylene oxidation: High-pressure oxidation with oxygen presents an explosion hazard. Rupture discs and limiting oxygen concentration (LOC) monitoring are mandatory.

-

POCl

handling: Generates HCl gas upon contact with moisture. Scrubbers are required.

References

-

FRAC Code List. (2024). Fungicide Resistance Action Committee. FRAC Code 50: Aryl-phenyl-ketones. Link

-

Synthesis of Metrafenone Precursors. (2020). Preparation method of metrafenone. CN Patent 111943823.

-

Synthesis of 3,4,5-Trimethoxytoluene. (2005). Process development of the synthesis of 3,4,5-trimethoxytoluene. Organic Process Research & Development.

-

Pyriofenone Synthesis. (2010). Process for producing benzoylpyridine derivative. WO Patent 2010/129497.

-

2-Methyl-6-nitrobenzoic acid Synthesis. (2020). Method for co-production of 2-methyl-6-nitrobenzoic acid. CN Patent 111718264.

-

Mechanism of Action. (2006). Metrafenone: Studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Management Science, 62(5), 393-401. Link

Sources

- 1. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

Technical Guide: Bioactive Brominated Benzoic Acid Derivatives for Drug Discovery

Executive Summary

This technical guide examines the strategic integration of brominated benzoic acid scaffolds in modern drug discovery. While fluorine is often the default halogen for metabolic blocking, bromine offers unique advantages through halogen bonding (XB) , lipophilic modulation, and steric complementarity. This document details the chemical basis of these interactions, provides robust synthetic protocols for regioselective bromination, and analyzes Structure-Activity Relationships (SAR) in antimicrobial and anticancer contexts.

The Bromine Advantage: Beyond Sterics and Lipophilicity

In medicinal chemistry, the benzoic acid moiety serves as a privileged scaffold due to its ability to form strong hydrogen bonds (HB) via the carboxylate group.[1] However, the introduction of bromine (Br) onto the phenyl ring transforms this scaffold from a passive linker into a high-affinity pharmacophore.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is almost exclusively electrostatic/inductive, bromine exhibits a distinct region of positive electrostatic potential on its outer surface, known as the sigma-hole (

-

Mechanism: The

-hole allows the bromine atom to act as a Lewis acid (XB donor), interacting with Lewis bases (XB acceptors) such as backbone carbonyl oxygens, nitrogen atoms in histidine, or sulfur in methionine. -

Directionality: The C–Br···Acceptor angle is strictly linear (

), providing higher geometric specificity than hydrogen bonds. -

Energy Profile: A typical C–Br···O interaction contributes 1–5 kcal/mol to binding affinity, often crucial for potency in fragment-based drug discovery (FBDD).

Metabolic Stability and Lipophilicity

Bromine substitution increases the partition coefficient (LogP), enhancing membrane permeability. Furthermore, placing bromine at metabolically labile sites (e.g., para positions prone to CYP450 oxidation) blocks metabolic clearance, extending the drug's half-life (

Mechanistic Visualization: Halogen Bonding in Protein Pockets

The following diagram illustrates the interaction geometry of a brominated benzoic acid derivative within a serine protease active site (e.g., uPA), highlighting the dual anchoring strategy: Carboxylate-HB and Bromine-XB.

Caption: Figure 1. Dual-anchor binding mode showing the directional Halogen Bond (red) and electrostatic salt bridge (green).

Synthetic Methodologies

Regioselective installation of bromine is critical. Below are field-proven protocols for synthesizing bioactive brominated benzoic acid derivatives.

Protocol A: Regioselective Bromination of 4-Aminobenzoic Acid (PABA)

This protocol synthesizes 3,5-dibromo-4-aminobenzoic acid , a key intermediate for antimicrobial Schiff bases.

Reagents:

-

4-Aminobenzoic acid (PABA)

-

Bromine (

) or N-Bromosuccinimide (NBS) -

Iron powder (Catalyst, optional for activation)

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.05 mol of PABA in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.

-

Bromine Addition: Cool the solution to 15°C. Add 0.11 mol of bromine (dissolved in 20 mL acetic acid) dropwise over 45 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form immediately.

-

Purification: Filter the solid and wash with 5% sodium bisulfite solution (to remove excess

) followed by cold water. Recrystallize from ethanol. -

Yield Validation: Expected yield >85%. Melting point check (approx. 328-330°C for dibromo derivative).

Protocol B: Solid-Phase Synthesis Linker

For combinatorial libraries, 4-(bromomethyl)benzoic acid is often used to attach pharmacophores to Wang resin.

-

Activation: The carboxylic acid is coupled to the resin using Cs₂CO₃ in DMF at 80°C.

-

Displacement: The benzylic bromide is then displaced by amines or thiols to generate diverse libraries.

Therapeutic Applications & SAR Analysis

Antimicrobial Activity (PABA Derivatives)

Brominated derivatives of PABA, particularly Schiff bases, exhibit enhanced efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[4]

SAR Table: Antimicrobial Potency (MIC in µg/mL)

| Compound Scaffold | Substituent (R) | Target Organism | MIC (µg/mL) | Mechanism Insight |

| PABA Schiff Base | H (Unsubstituted) | S. aureus | 64.0 | Baseline activity |

| PABA Schiff Base | 3-Bromo | S. aureus | 8.0 | Increased lipophilicity + XB |

| PABA Schiff Base | 3,5-Dibromo | B. subtilis | 4.0 | Enhanced membrane penetration |

| Hydroxybenzoic Acid | 3-Bromo-4-OH | C. albicans | 12.5 | Acidification of cytoplasm |

Data Source: Consolidated from Chitkara University Journal [1] and related antimicrobial studies.

Anticancer: Serine Protease Inhibition

Brominated benzoic acids (and benzylamines) act as potent inhibitors of Urokinase-type Plasminogen Activator (uPA), a marker in metastatic cancers.

-

Key Finding: 4-Bromobenzoic acid derivatives bind significantly tighter than their chloro- or iodo- analogs in specific pockets where the Br atom targets the backbone carbonyl of Asp189 via a halogen bond. Iodine is sometimes too large (steric clash), while Chlorine lacks a sufficient

-hole strength [2].

Experimental Workflow: From Synthesis to Assay

The following workflow outlines the critical path for validating a new brominated benzoic acid drug candidate.

Caption: Figure 2. Integrated workflow for the synthesis and biological evaluation of brominated benzoates.

Future Directions: PROTACs and FBDD

The utility of brominated benzoic acids is expanding into Fragment-Based Drug Discovery (FBDD) . Because bromine is a "heavy" halogen, it provides an anomalous signal in X-ray crystallography, facilitating the automated identification of ligand binding poses (phasing). Furthermore, brominated linkers are increasingly explored in PROTAC (Proteolysis Targeting Chimera) designs to rigidify the linker region via intramolecular halogen bonds, improving the pharmacokinetic profile of the chimera.

References

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Source: Journal of Pharmaceutical Technology, Research and Management (Chitkara University). URL:[Link]

-

Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Source: Semantic Scholar / Molecular BioSystems. URL:[Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Source: National Institutes of Health (PMC). URL:[Link]

-

Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: National Institutes of Health (PMC) / J. Chem. Inf. Model. URL:[Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-methoxy-2-methylbenzoic Acid for Research and Development

Executive Summary

3-Bromo-6-methoxy-2-methylbenzoic acid (CAS No. 220901-25-7) is a substituted benzoic acid derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its safe and effective use in a laboratory setting is paramount and requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides a comprehensive overview of the critical safety information for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for researchers, scientists, and drug development professionals. The information herein is synthesized from available chemical safety data to ensure a high standard of scientific integrity and promote a culture of safety in the laboratory.

Chemical Identity and Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics.

| Property | Value |

| IUPAC Name | 3-bromo-6-methoxy-2-methylbenzoic acid[1] |

| CAS Number | 220901-25-7[2] |

| Molecular Formula | C9H9BrO3[1][3] |

| Molecular Weight | 245.07 g/mol [3][4] |

| Structure | |

| Synonyms | Benzoic acid, 3-bromo-6-methoxy-2-methyl-; 2-Methyl-3-bromo-6-methoxybenzoic acid[1] |

| Appearance | Solid (assumed based on similar compounds) |

| Solubility | Low water solubility is likely[5] |

Hazard Identification and GHS Classification

3-Bromo-6-methoxy-2-methylbenzoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][6][7]

-

GHS Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

The causality behind these classifications lies in the acidic nature of the carboxylic acid group and the potential for the brominated aromatic ring to interact with biological tissues. The methoxy and methyl groups can also influence the compound's reactivity and toxicological profile.

First Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate first aid is crucial. The following protocols are designed to be self-validating, meaning they are standard, proven procedures for the types of chemical exposures anticipated.

| Exposure Route | Protocol |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6][7] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6][7] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5][6][7] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[5][6] Do NOT induce vomiting unless directed to do so by medical personnel.[10] |

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to safety involves minimizing exposure through a combination of engineering controls and appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

-

Engineering Controls:

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][8] Inspect gloves before use and dispose of them properly after handling the compound.[8]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][10]

-

Caption: PPE selection workflow for handling 3-Bromo-6-methoxy-2-methylbenzoic acid.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and prevent hazardous situations.

-

Handling:

-

Storage:

-

Stability and Reactivity:

-

Incompatible materials and conditions to avoid are not specified in the available literature but would typically include strong oxidizing agents and strong bases for a benzoic acid derivative.

-

Hazardous decomposition products may include carbon oxides and halogenated compounds under combustion.[10]

Accidental Release Measures

In the event of a spill, a systematic and safe cleanup procedure is necessary to mitigate exposure and environmental contamination.

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleanup:

Caption: Step-by-step workflow for responding to a spill.

Toxicological and Ecological Information

-

Toxicological Information:

-

Ecological Information:

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal Method:

-

Dispose of contents/container to an approved waste disposal plant.[5][6]

-

One potential method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

-

Contaminated packaging should be disposed of as unused product.[8]

-

References

-

PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 3-Bromo-6-methoxy-2-methylbenzoic acid - HTTr Summary. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3-bromo-6-methoxy-2-methyl- - Substance Details. Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 3-Bromo Benzoic Acid 98%. Retrieved from [Link] (Note: This is a representative SDS for a similar compound, used for structural guidance).

Sources

- 1. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Note & Protocol: A Convergent Synthesis of the Fungicide Metrafenone from 3-Bromo-6-methoxy-2-methylbenzoic acid

Abstract: This technical guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of Metrafenone, a potent benzophenone-class fungicide. The synthetic strategy employs a convergent approach, beginning with the activation of 3-Bromo-6-methoxy-2-methylbenzoic acid to its acyl chloride derivative, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with 1,2,3-trimethoxy-5-methylbenzene. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanisms, validated step-by-step procedures, and guidance on purification and characterization.

Introduction and Strategic Overview

Metrafenone, chemically known as (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, is a highly effective fungicide used in agriculture to control powdery mildew on a variety of crops.[1] Its unique mode of action and efficacy make it a valuable tool for crop protection.[1][2] The molecular architecture of Metrafenone, featuring two substituted phenyl rings connected by a carbonyl bridge, lends itself to a classic and robust synthetic disconnection: a Friedel-Crafts acylation.[1][3]

This guide details a reliable two-step synthesis pathway starting from 3-Bromo-6-methoxy-2-methylbenzoic acid. The core of this strategy is based on two fundamental and well-established organic transformations:

-

Acyl Chloride Formation: The carboxylic acid is converted into a highly reactive acyl chloride. This activation is crucial as carboxylic acids themselves are not sufficiently electrophilic to participate directly in Friedel-Crafts reactions.

-

Friedel-Crafts Acylation: The activated acyl chloride is then used to acylate a nucleophilic aromatic ring, 1,2,3-trimethoxy-5-methylbenzene, to form the final benzophenone structure.

This convergent approach is efficient and allows for the separate preparation and purification of the key precursors before their final coupling.[1]

Overall Synthetic Scheme

Caption: Overall workflow for the synthesis of Metrafenone.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties for the reactants, intermediates, and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3-Bromo-6-methoxy-2-methylbenzoic acid | C₉H₉BrO₃ | 245.07 | 220901-25-7 | Starting material; solid.[4][5] |

| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Reagent; corrosive liquid, reacts violently with water.[6] |

| 3-Bromo-6-methoxy-2-methylbenzoyl chloride | C₉H₈BrClO₂ | 263.52 | Not readily available | Reactive intermediate; moisture-sensitive. |

| 1,2,3-Trimethoxy-5-methylbenzene | C₁₀H₁₄O₃ | 182.22 | 6443-69-2 | Co-reactant; liquid or low-melting solid.[7][8] |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Catalyst; moisture-sensitive solid. |

| Metrafenone | C₁₉H₂₁BrO₅ | 409.27 | 220899-03-6 | Final product; solid.[9] |

Experimental Protocols

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be thoroughly dried before use, as several reagents are highly sensitive to moisture.

Part 1: Synthesis of 3-Bromo-6-methoxy-2-methylbenzoyl chloride

Principle and Mechanistic Insight: The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6][10] The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[11]

Materials:

-

3-Bromo-6-methoxy-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer, and heating mantle.

Protocol:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6-methoxy-2-methylbenzoic acid (e.g., 5.0 g, 20.4 mmol).

-

Reagent Addition: Add anhydrous toluene (20 mL) to the flask. To this suspension, add thionyl chloride (4.4 mL, 61.2 mmol, 3.0 equivalents) dropwise at room temperature. The reaction can also be run neat without a solvent.[6]

-

Reaction Execution: Attach a reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which can be bubbled through an oil bubbler or a basic trap. The reaction is typically complete within 2-4 hours.[6]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride, obtained as a viscous liquid or low-melting solid, is typically used in the next step without further purification due to its reactivity.

Part 2: Synthesis of Metrafenone via Friedel-Crafts Acylation

Principle and Mechanistic Insight: This step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[12] The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the acyl chloride to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich 1,2,3-trimethoxy-5-methylbenzene ring. The methoxy groups are strong activating, ortho-, para-directing groups, and the methyl group is a weaker activating group.[12] Steric hindrance from the existing methyl group and one of the methoxy groups will likely direct the incoming acyl group to the C5 position (para to the C2-methoxy group).

Caption: Logical workflow of the Friedel-Crafts acylation step.

Materials:

-

Crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride (from Part 1)

-

1,2,3-Trimethoxy-5-methylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Hydrochloric acid (1 M aq.)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Catalyst Suspension: In a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.26 g, 24.5 mmol, 1.2 equivalents) and suspend it in anhydrous DCM (50 mL). Cool the suspension to 0°C in an ice-water bath.

-

Electrophile Addition: Dissolve the crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride (from Part 1, ~20.4 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Nucleophile Addition: Dissolve 1,2,3-Trimethoxy-5-methylbenzene (3.72 g, 20.4 mmol, 1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl (50 mL). Caution: The quenching process is highly exothermic and will release HCl gas.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Metrafenone.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and heptane) to yield pure Metrafenone as a solid.

Concluding Remarks

The described two-step protocol provides a reliable and scalable method for the synthesis of Metrafenone from 3-Bromo-6-methoxy-2-methylbenzoic acid. The key to success lies in the careful handling of moisture-sensitive reagents and the controlled execution of the Friedel-Crafts acylation step. The provided framework allows for adaptation and optimization depending on the desired scale and purity requirements, serving as a robust foundation for further research and development in agrochemical synthesis.

References

-

WIPO Patentscope. (2020). CN111943823 - Preparation method of metrafenone. Retrieved from [Link]

- Google Patents. (n.d.). WO2021175029A1 - A novel form of metrafenone, a process for its preparation and use of the same.

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN104886071A - Fungicidal composition with difenoconazole and metrafenone.

-

GSRS. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104886071A - Fungicidal composition with difenoconazole and metrafenone - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzene, 1,2,3-trimethoxy-5-methyl- [webbook.nist.gov]

- 8. Benzene, 1,2,3-trimethoxy-5-methyl- [webbook.nist.gov]

- 9. Metrafenone - (3-Bromo-6-methoxy-2-methylphenyl)(2,3 [sigmaaldrich.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Navigating Amide Bond Formation: A Detailed Guide to Coupling Reactions with 3-Bromo-6-methoxy-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides an in-depth exploration of amide coupling reactions specifically involving 3-Bromo-6-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic programs.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful and reproducible outcomes. We will delve into two robust and widely applicable protocols, carbodiimide-mediated and uronium-based couplings, offering detailed methodologies and troubleshooting insights.

The Challenge of Direct Amidation and the Necessity for Activation

The direct reaction between a carboxylic acid, such as 3-Bromo-6-methoxy-2-methylbenzoic acid, and an amine is generally inefficient. This is due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[2] To overcome this thermodynamic hurdle, the carboxylic acid must be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central role of coupling reagents.[2]

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is critical for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| Appearance | Solid | [2] |

| CAS Number | 220901-25-7 | [3][4] |

Experimental Protocols: Two Pillars of Amide Coupling

We present two highly reliable methods for the synthesis of amides from 3-Bromo-6-methoxy-2-methylbenzoic acid. Protocol A employs a carbodiimide-based approach, a workhorse in organic synthesis, while Protocol B utilizes a modern uronium-based reagent known for its high efficiency, particularly with challenging substrates.[5]

Protocol A: Carbodiimide-Mediated Coupling with EDC and HOBt

This method relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization.[6][7]

Reaction Workflow: EDC/HOBt Coupling

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Bromo-6-methoxy-2-methylbenzoic acid (1.0 equivalent).

-

Dissolution: Dissolve the carboxylic acid in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Reagent Addition: To the solution, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

EDC Addition: Slowly add EDC (1.2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated aqueous NaCl).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[8]

Protocol B: Uronium-Based Coupling with HATU

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior.[5][9] HATU is known for its high reactivity and fast reaction times.[5]

Reaction Workflow: HATU Coupling

Caption: Workflow for HATU mediated amide coupling.

Detailed Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 3-Bromo-6-methoxy-2-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

-

Pre-activation: Add HATU (1.1 equivalents) and DIPEA or TEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with a saturated aqueous NaHCO₃ solution followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Mechanistic Insights: The Chemistry Behind the Coupling

Understanding the reaction mechanisms allows for informed optimization and troubleshooting.

The EDC/HOBt Pathway

The reaction proceeds through a multi-step process. Initially, the carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, it can also undergo an undesirable intramolecular rearrangement. HOBt acts as a "trapping" agent, reacting with the O-acylisourea to form an HOBt-ester.[5] This ester is more stable than the O-acylisourea, less prone to side reactions, and still highly reactive towards the amine, ultimately leading to the desired amide product.[5] The rate-determining step is often the initial reaction between the carboxylic acid and EDC.[10][11]

Mechanism of EDC/HOBt-Mediated Amide Coupling

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

The Role of DMAP in Enhancing Coupling Reactions

4-Dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with coupling reagents like EDC.[12] It functions as a potent acyl transfer agent. DMAP reacts with the activated carboxylic acid intermediate (like the O-acylisourea) to form a highly reactive N-acylpyridinium species.[12][13] This intermediate is then readily attacked by the amine, accelerating the formation of the amide bond, which can be particularly beneficial for challenging substrates.[12][13]

The HATU Pathway

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then rapidly reacts with the amine to form the amide bond.[5] The pyridine nitrogen atom in the HOAt moiety is believed to play a crucial role in accelerating the coupling step through a favorable transition state.[14]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive reagents (hydrolyzed coupling agents).- Insufficient activation of the carboxylic acid.- Sterically hindered or electron-deficient amine.- Presence of water in the reaction. | - Use fresh, high-quality coupling reagents.- Switch to a more powerful coupling reagent like HATU.[5]- Increase reaction time or temperature (with caution).- Ensure all glassware is oven-dried and use anhydrous solvents.[15] |

| Formation of Byproducts | - Side reactions of the activated intermediate (e.g., N-acylurea formation with EDC).- Epimerization if the carboxylic acid has a chiral center. | - Ensure the use of an additive like HOBt or HOAt with carbodiimides.[16]- Maintain low reaction temperatures, especially during the activation step. |

| Difficulty in Purification | - Water-soluble byproducts (e.g., dicyclohexylurea from DCC).- Unreacted starting materials with similar polarity to the product. | - Use EDC, as its urea byproduct is water-soluble and easily removed by aqueous work-up.[6]- Optimize reaction stoichiometry to drive the reaction to completion.- Consider alternative purification techniques like recrystallization.[17] |

Conclusion

The successful synthesis of amides from 3-Bromo-6-methoxy-2-methylbenzoic acid is readily achievable with a systematic and well-informed approach. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can reliably access a diverse range of amide products. The protocols detailed herein for EDC/HOBt and HATU-mediated couplings provide robust starting points for both routine and challenging synthetic transformations. Careful execution, monitoring, and an awareness of potential pitfalls are key to achieving high yields and purity in these essential reactions.

References

- DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. (2025, October 6). Ningbo Inno Pharmchem Co., Ltd.

- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.

- Coupling Reagents. Aapptec Peptides.

- Steglich Esterification. Organic Chemistry Portal.

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). RSC Publishing.

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). The Journal of Organic Chemistry - ACS Publications.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses Procedure.

- What is the best technique for amide purification? (2020, November 2). ResearchGate.

- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4 - Benchchem.

- Application Note – Amide coupling 96-well plate kit. Synple Chem.

- Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2021, June 22). PMC.

- Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Google Patents.

- HATU. Wikipedia.

- Struggling with amide coupling. (2024, October 9). r/Chempros - Reddit.

- Reactions of Aniline. (2024, January 12). Chemistry Steps.

- Organic Syntheses Procedure.

- 3-Bromo-6-methoxy-2-methylbenzoic acid. Sigma-Aldrich.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

- Preparation method of benzoic acid amide compounds. Google Patents.

- 3-Bromo-6-methoxy-2-methylbenzoic acid. PubChem.

- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.

- 3-Bromo-6-methoxy-2-methylbenzoic acid. (2025, July 4). ChemicalBook.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. The Royal Society of Chemistry.

Sources

- 1. synplechem.com [synplechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HATU - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. bachem.com [bachem.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: 3-Bromo-6-methoxy-2-methylbenzoic Acid Acylation

This guide outlines the technical optimization for the acylation workflow of 3-Bromo-6-methoxy-2-methylbenzoic acid . Due to the specific 2,6-disubstitution pattern (2-methyl, 6-methoxy), this molecule presents significant steric and electronic challenges that standard acylation protocols often fail to address.

This guide assumes the primary objective is the activation of this acid (to an acyl chloride or active ester) for subsequent coupling (e.g., Friedel-Crafts to synthesize Metrafenone-type scaffolds or amide coupling).

Case Reference: Optimization of Sterically Hindered Benzoic Acids

Status: Active Guide Applicable Compounds: 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS: 220901-25-7) and related di-ortho substituted benzoates.

The Core Challenge: The "Di-Ortho" Effect

Before troubleshooting, you must understand why yields are low. This substrate suffers from the Di-Ortho Effect :

-

Steric Shielding: The carboxylic carbon is sandwiched between a methyl group (C2) and a methoxy group (C6). This physically blocks the approach of bulky chlorinating agents or nucleophiles.

-

Electronic Deactivation: The 6-methoxy group is a strong electron donor (

effect). While this increases electron density on the ring, it renders the carbonyl carbon less electrophilic, making the initial attack by thionyl chloride ( -

Lewis Acid Sensitivity: In subsequent Friedel-Crafts acylation, the 6-methoxy group is highly susceptible to demethylation by strong Lewis acids (like

), leading to phenolic impurities (3-bromo-6-hydroxy-2-methylbenzoic acid derivatives).

Phase I: Activation (Acid Acyl Chloride)

The most common failure point is the incomplete conversion to the acyl chloride. Standard reflux with thionyl chloride (

Optimized Protocol: The Vilsmeier-Haack Activation

To overcome steric hindrance, you must use Oxalyl Chloride with catalytic DMF . This generates the Vilsmeier imidoyl chloride intermediate, which is less sterically demanding and more electrophilic than bulk

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

-

Solvent: Suspend 1.0 eq of 3-Bromo-6-methoxy-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) (concentration ~0.5 M). Do not use ether or THF.

-

Catalyst: Add DMF (Dimethylformamide) (0.05 – 0.1 eq). Crucial: Do not omit.

-

Reagent: Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours until gas evolution (

, -

Workup: Concentrate in vacuo. Co-evaporate with anhydrous toluene (

) to remove excess oxalyl chloride.-

Checkpoint: The crude acyl chloride should be a yellow/orange oil or low-melting solid. Proceed immediately to the coupling step; do not store.

-

Data Comparison: Activation Reagents

| Parameter | Thionyl Chloride ( | Oxalyl Chloride + DMF | Recommendation |

| Reaction Temp | Reflux (80°C) | 0°C | Oxalyl Chloride |

| Conversion Rate | 60–75% (Incomplete) | >95% | Oxalyl Chloride |

| Impurity Profile | Anhydride formation common | Minimal | Oxalyl Chloride |

| Steric Tolerance | Low | High (Active species is smaller) | Oxalyl Chloride |

Phase II: The Coupling (Friedel-Crafts Acylation)

If you are using this acid to acylate an aromatic ring (e.g., 1,2,3-trimethoxy-5-methylbenzene for Metrafenone synthesis), the choice of Lewis Acid is critical to prevent demethylation.

The Demethylation Trap

Using

Troubleshooting Guide for Coupling:

-

Issue: Product contains a phenol (-OH) instead of methoxy (-OMe).

-

Cause: Lewis Acid (

or -

Fix 1 (Temperature Control): If using

, keep reaction temperature strictly between -10°C and 0°C . Do not reflux. -

Fix 2 (Alternative Catalyst): Switch to milder Lewis acids like

(Tin(IV) Chloride) or

-

Visualizing the Mechanism & Workflow

The following diagrams illustrate the optimized activation pathway and a troubleshooting decision tree.

Diagram 1: Steric Activation via Vilsmeier Intermediate

This pathway shows why DMF is required to bypass the steric block at the carbonyl carbon.

Caption: The catalytic cycle of DMF converts the bulky acid into a highly reactive imidoyl intermediate, overcoming the steric hindrance of the 2,6-substituents.

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for isolating failure points between the activation phase (chloride formation) and the coupling phase.

Frequently Asked Questions (FAQ)

Q1: Can I use thionyl chloride (

-

Answer: Yes, but you must modify the protocol. Do not rely on simple reflux. Add catalytic DMF (1-2 drops) and use Toluene as a solvent rather than running neat. The higher boiling point of toluene (110°C) helps, but the DMF is chemically necessary to form the reactive intermediate. Expect lower yields (60-70%) compared to the oxalyl chloride method.

Q2: Why is my product turning purple/dark during the Friedel-Crafts step?

-

Answer: This often indicates oxidation or decomposition of the methoxy group. 2,6-dimethoxy/bromo systems are electron-rich and prone to oxidation. Ensure your reaction is under strict inert atmosphere (

or

Q3: How do I monitor the conversion to the acid chloride?

-

Answer: TLC is difficult because the acid chloride hydrolyzes back to the acid on the plate.

-

Method: Take an aliquot, quench it with Methanol . Run TLC. If the spot moves to a higher

(Methyl Ester) and the baseline spot (Acid) disappears, conversion is complete.

-

Q4: Is it necessary to isolate the acid chloride?

-

Answer: No, and it is not recommended due to instability. Remove the solvent/excess reagent in vacuo, re-dissolve in the coupling solvent (e.g., DCM or DCE), and use immediately.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (Metrafenone).Link

-

Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid Product Data.Link

-

Wang, J., et al. (2023).[2][3][4] Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.[5] Royal Society of Chemistry. Link

-

Jagtap, S. D., et al. (2019).[6] Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-nitrobenzoic Acid.[6][7] European Chemical Bulletin.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Removing excess thionyl chloride from 3-Bromo-6-methoxy-2-methylbenzoyl chloride

Technical Support Center: Synthesis and Purification

Topic: Effective Removal of Excess Thionyl Chloride from 3-Bromo-6-methoxy-2-methylbenzoyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Nature of Purification

The conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules.[1] The synthesis of 3-Bromo-6-methoxy-2-methylbenzoyl chloride, a key precursor for the fungicide Metrafenone, is a prime example.[2] The reaction is typically run with an excess of thionyl chloride to drive the conversion to completion.[3] However, the successful isolation of a pure acyl chloride is entirely dependent on the complete removal of this excess reagent.

Residual thionyl chloride can interfere with subsequent reactions, especially moisture-sensitive processes like Friedel-Crafts acylations, leading to reduced yields and complex impurity profiles. This guide provides a comprehensive, field-tested framework for troubleshooting the removal of excess thionyl chloride, ensuring the integrity of your valuable acyl chloride product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride? A1: The two most common and effective methods are physical removal via distillation and chemical decomposition via quenching.[4]

-

Distillation: This is the preferred method for acyl chlorides as they are highly reactive towards water and other protic quenching agents.[4] Techniques include simple distillation, vacuum distillation, and azeotropic distillation.

-

Chemical Quenching: This involves adding a reactive agent like water, an alcohol, or a basic solution to decompose the thionyl chloride.[5][6] This method is generally not recommended for acyl chlorides due to the high risk of hydrolyzing the desired product.[6][7]

Q2: Which removal method is best for 3-Bromo-6-methoxy-2-methylbenzoyl chloride? A2: Given the hydrolytic instability of the acyl chloride functional group, distillation under reduced pressure , ideally combined with an azeotropic chase, is the most robust and reliable method. This approach physically removes the volatile thionyl chloride without introducing nucleophilic reagents that could degrade the product.

Q3: Why is azeotropic distillation with toluene so highly recommended? A3: Toluene forms a low-boiling azeotrope with thionyl chloride, allowing for its removal at a lower temperature than the boiling point of either pure substance. This is crucial for preventing thermal decomposition of the target molecule.[4] The process, often called an "azeotropic chase," involves adding dry toluene to the crude reaction mixture and evaporating it under reduced pressure. This is repeated several times to effectively "chase" out the last traces of thionyl chloride.[8][9][10]

Q4: What are the most critical safety precautions when working with thionyl chloride? A4: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][11][12] All manipulations must be conducted in a certified chemical fume hood.[13] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or rubber), and a lab coat.[13][14] Crucially, any vacuum setup (like a rotary evaporator or Schlenk line) must be protected with a base trap containing an alkaline solution (e.g., NaOH or KOH) to neutralize the corrosive acidic vapors before they can damage the pump.[4][15]

Q5: How can I be certain that all the thionyl chloride has been removed? A5: A preliminary, qualitative check is the absence of the characteristic sharp, pungent odor of thionyl chloride. However, for sensitive downstream applications, this is insufficient. The most reliable confirmation comes from analytical techniques. A clean ¹H NMR spectrum of the crude product, free of any signals attributable to thionyl chloride reaction byproducts, is a strong indicator. For more rigorous quantification, techniques like FTIR or GC-MS can be employed to detect any residual thionyl chloride.[4]

Visual Workflow: Synthesis and Purification Strategy

The following diagram outlines the logical workflow from the initial reaction to the isolation of the pure acyl chloride, emphasizing the critical decision-making process for purification.

Caption: Logical workflow for the synthesis and purification of the target acyl chloride.

Troubleshooting Guide: Distillation Methods

| Issue / Observation | Probable Cause | Expert Solution & Scientific Rationale |

| Product turns dark yellow or orange during distillation. | Thermal Decomposition. The distillation temperature is too high. Thionyl chloride itself decomposes above 140°C, and your high-boiling point product may be sensitive to prolonged heating.[4][16] | Employ vacuum distillation. Reducing the system pressure significantly lowers the boiling points of both thionyl chloride and the toluene azeotrope, allowing for efficient removal at a much lower, safer temperature (e.g., bath temperature < 50°C).[4][15] |

| Rotary evaporator tubing or pump oil is degrading. | Corrosion from Acidic Vapors. Thionyl chloride hydrolysis, even with trace moisture, generates HCl and SO₂. These acidic gases are highly corrosive to standard tubing and can damage vacuum pump components.[4] | Install a base trap. Place a gas scrubbing bottle or trap filled with a KOH or NaOH solution between the evaporator's cold trap and the vacuum pump. This will neutralize acidic vapors before they reach the pump. Ensure all tubing is chemically resistant.[4] |

| NMR analysis shows traces of thionyl chloride or related impurities remain. | Inefficient Removal. A single evaporation may not be sufficient to remove all dissolved thionyl chloride, especially if a large excess was used. | Perform multiple azeotropic chases. Add a volume of dry toluene (e.g., equal to the initial reaction solvent volume), concentrate the mixture under vacuum, and repeat this process 2-3 times. This ensures a more complete removal of the persistent reagent.[8] |

| Low yield of the final acyl chloride product. | 1. Product Loss During Distillation. The product may be somewhat volatile under high vacuum. 2. Accidental Hydrolysis. Inadequate drying of glassware or use of non-anhydrous solvents. | 1. Use a well-chilled receiving flask. A cold trap cooled with dry ice/acetone or liquid nitrogen between your apparatus and the pump is essential to prevent volatile product from being lost into the vacuum line.[4] 2. Ensure rigorous anhydrous conditions. All glassware must be oven- or flame-dried, and all solvents must be certified anhydrous. The reaction and workup should be performed under an inert atmosphere (N₂ or Ar).[7] |

Data Summary: Key Compound Properties

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |

| Thionyl Chloride | 118.97 | 79 | Volatile, corrosive, reacts violently with water.[11] |

| Toluene | 92.14 | 110.6 | Forms a low-boiling azeotrope with thionyl chloride. |

| 3-Bromo-6-methoxy-2-methylbenzoic acid (Starting Material) | 245.07 | N/A (Solid) | The carboxylic acid precursor.[17] |

| 3-Bromo-6-methoxy-2-methylbenzoyl chloride (Product) | 263.52 (Calculated) | >250 (Estimated) | High-boiling, moisture-sensitive acyl chloride. |

Detailed Protocol: Azeotropic Removal of Thionyl Chloride

This protocol details the most reliable method for removing excess thionyl chloride from the reaction mixture using a rotary evaporator.

Apparatus Setup:

Caption: Recommended setup for safe vacuum distillation of thionyl chloride.

Step-by-Step Methodology:

-

Initial Concentration: After the reaction is deemed complete, cool the reaction flask to room temperature. Remove the bulk of the excess thionyl chloride using a rotary evaporator with a bath temperature set to 40°C. Do not apply a deep vacuum initially to avoid bumping.

-

First Azeotropic Chase: Once the initial volume is reduced, release the vacuum with an inert gas (N₂ or Ar). Add a volume of anhydrous toluene to the flask (e.g., 2-3 times the volume of the crude product).

-

Evaporation: Re-attach the flask to the rotary evaporator. Gradually reduce the pressure and evaporate the toluene-thionyl chloride azeotrope. The presence of the base trap is critical during this step.

-

Repeat Chase: Repeat steps 2 and 3 at least two more times to ensure all residual thionyl chloride is removed.[8]

-

Final Drying: After the final toluene chase, leave the flask on the rotary evaporator under high vacuum for an additional 15-30 minutes to remove any remaining solvent, yielding the crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride, which can be used directly or purified further if necessary.

References

-

LookChem: General procedures for the purification of Acid chlorides.[Link]

-

ResearchGate: How to remove thionyl chloride after reaction?[Link]

-

New Jersey Department of Health: Hazard Summary: THIONYL CHLORIDE.[Link]

-

Standard Operating Procedures: SOP 0079 - Thionyl Chloride.[Link]

-

Penta: Safety Data Sheet: Thionyl chloride.[Link]

-

ResearchGate: Acid Chloride/ chloroformate purification?[Link]

-

Inchem.org: ICSC 1409 - THIONYL CHLORIDE.[Link]

- Google Patents:US2748151A - Purific

-

Pharmacy 180: Acid Chlorides - Functional Group Synthesis.[Link]

-

Reddit r/Chempros: How to efficiently remove thionyl chloride SOCl2?[Link]

-

ACS Publications: Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.[Link]

- Google Patents:US6727384B1 - Method for purifying acid chlorides.

-

Reddit r/Chempros: Removal of Thionyl Chloride with rotovap.[Link]

-

KGROUP: Quenching Reactive Substances.[Link]

-

Organic Syntheses: 7-methoxyphthalide.[Link]

-

Reddit r/chemistry: Removing thionyl chloride.[Link]

-

Organic Syntheses: Working with Hazardous Chemicals.[Link]

-

PubChem: 3-Bromo-2-methylbenzoyl chloride.[Link]

-

Supporting Information: Synthesis of 3.[Link]

-

PubChem: 3-Bromo-6-methoxy-2-methylbenzoic acid.[Link]

-

ResearchGate: Can any one suggest an efficient method to distill thionyl chloride?[Link]

-

International Journal of Chemical Engineering and Applications: Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.[Link]

-

ResearchGate: THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.[Link]

-

Supporting Information: General procedure B.[Link]

-

Master Organic Chemistry: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]

-

Chemsrc: 3-Methoxy-2-methylbenzoyl chloride.[Link]

-

ResearchGate: (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. reddit.com [reddit.com]

- 7. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. ICSC 1409 - THIONYL CHLORIDE [inchem.org]

- 13. drexel.edu [drexel.edu]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3-Bromo-6-methoxy-2-methylbenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6-methoxy-2-methylbenzoic acid via recrystallization. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.

Compound Profile: 3-Bromo-6-methoxy-2-methylbenzoic acid

Understanding the physicochemical properties of the target compound is the cornerstone of developing a successful recrystallization protocol. These properties dictate solvent selection and experimental conditions.

| Property | Value | Source |

| CAS Number | 220901-25-7 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [2][3] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid | [4] |

| Polarity | Moderately polar, with a carboxylic acid group, a methoxy group, and a bromine atom on an aromatic ring. | [5] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |

Core Protocol: Recrystallization Workflow

Recrystallization purifies a solid by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Caption: A decision tree for troubleshooting common recrystallization problems.

Q: My solution has cooled, but no crystals have formed. What should I do?

A: This is a very common issue that can arise from two primary causes:

-

Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the benzoic acid derivative, and then attempt to cool it again. [7][8]2. Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated. [8]You can induce crystallization by:

-

Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin. [9] * Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template onto which other molecules can deposit, initiating crystallization. [8][9] Q: Instead of solid crystals, an oil has separated from the solution. How do I fix this?

-

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point of the mixture. [7][8]To resolve this:

-

Reheat the solution until the oil completely redissolves.

-

Add a small amount of additional solvent to lower the saturation point.

-

Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss. This gives the molecules more time to arrange themselves into an ordered crystal lattice rather than separating as a disordered liquid. [8]4. If oiling out persists, the impurity level may be too high for recrystallization to be effective, and an alternative purification method like column chromatography should be considered. [8] Q: My final yield of pure crystals is very low. What went wrong?

A: A low yield can result from several factors during the procedure:

-

Using too much solvent: This is the most frequent cause. A significant portion of your product will remain dissolved in the mother liquor even after cooling. [7]To recover some of this, you can try to evaporate a portion of the solvent from the filtrate and cool it again to obtain a "second crop" of crystals, though these may be less pure.

-

Premature crystallization: If you performed a hot filtration and did not adequately preheat your funnel and receiving flask, the product may have crystallized in the funnel and been discarded with the insoluble impurities. [7]3. Improper washing: Washing the collected crystals with solvent that was not ice-cold, or simply using too much washing solvent, can dissolve a substantial amount of your purified product. [7]

Frequently Asked Questions (FAQs)

Q1: How do I know which solvent to choose without extensive testing?